molecular formula C15H20ClN3OS2 B2832110 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride CAS No. 1323604-71-2

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

Cat. No.: B2832110
CAS No.: 1323604-71-2
M. Wt: 357.92
InChI Key: YBWMKOCDZSVVRN-UHFFFAOYSA-N
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring, a thiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The thiazole and piperazine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methylthiazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
  • 1-(4-(Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(furan-2-yl)ethanone
  • 1-(4-(Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(pyridin-2-yl)ethanone

Uniqueness

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is unique due to the specific combination of the thiazole, piperazine, and thiophene rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2.ClH/c1-12-11-21-14(16-12)10-17-4-6-18(7-5-17)15(19)9-13-3-2-8-20-13;/h2-3,8,11H,4-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWMKOCDZSVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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